molecular formula C12H20N4O B1373844 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide CAS No. 1184265-68-6

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide

Cat. No.: B1373844
CAS No.: 1184265-68-6
M. Wt: 236.31 g/mol
InChI Key: JAIJNYBWJDIEJL-UHFFFAOYSA-N
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Description

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide is a synthetic organic compound with the molecular formula C13H22N4O . This molecule features a cyclopentane ring core, substituted with both an aminomethyl group and a carboxamide moiety. The carboxamide nitrogen is linked to a propan-2-yl chain, which is further connected to a 1H-imidazole ring, a five-membered heterocycle known for its significant role in medicinal chemistry . The presence of the imidazole group is particularly noteworthy; this moiety is a key pharmacophore in many biologically active molecules and is known for its amphoteric nature and ability to participate in hydrogen bonding, which often contributes to favorable pharmacokinetic properties and binding to enzymatic targets . This structural architecture suggests potential utility as a versatile intermediate or scaffold in drug discovery research. The imidazole ring is a common feature in compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Furthermore, recent scientific advances highlight the application of similarly structured 1-substituted-1H-imidazole compounds as potent inhibitors of metallo-β-lactamase enzymes, representing a promising approach to overcoming antibiotic resistance in bacteria . The conformational constraint offered by the cyclopentane ring, combined with the multiple hydrogen bond donor and acceptor sites from the amide, amino, and imidazole groups, makes this compound a valuable candidate for exploring novel therapeutic agents, enzyme mechanisms, and structure-activity relationships (SAR). This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-amino-N-(1-imidazol-1-ylpropan-2-yl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10(8-16-7-6-14-9-16)15-11(17)12(13)4-2-3-5-12/h6-7,9-10H,2-5,8,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIJNYBWJDIEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)C2(CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Core Functionalization

A common synthetic approach starts with cyclopentanone or cyclopentane derivatives that are functionalized to introduce the amino and carboxamide groups. For example:

An example procedure involves reacting cyclopentanamine with formylating agents under controlled temperature (e.g., 70–90 °C) to yield N-cyclopentylformamide intermediates, which are then further elaborated.

Introduction of the Imidazole-Containing Side Chain

The 1-(1H-imidazol-1-yl)propan-2-yl substituent is typically introduced via:

  • Amide bond formation between the cyclopentane carboxamide and an imidazole-containing amine or acid derivative.
  • Nucleophilic substitution where an imidazole moiety is linked to a propan-2-yl group that is then coupled to the cyclopentane core.

Amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently employed in the presence of bases like pyridine to facilitate the formation of the amide bond at room temperature (20–25 °C) over 12 hours.

Catalytic and Coupling Conditions

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Temperature Time Yield & Notes
1 Amination/Formylation Cyclopentanamine + formylating agent 70–90 °C 9–12 h Intermediate N-cyclopentylformamide, ~44% yield
2 Amide Coupling Cyclopentane carboxamide + imidazole-propan-2-yl amine, EDCI, pyridine 20–25 °C 12 h Efficient amide bond formation
3 Palladium-catalyzed coupling Pd2(dba)3, XantPhos, t-BuONa, toluene 90–110 °C 12 h Used for heterocycle introduction
4 Purification Silica gel chromatography, prep-HPLC Ambient Variable High purity isolation

Research Findings and Optimization Notes

  • The amide coupling step is sensitive to moisture and requires anhydrous conditions to maximize yield.
  • The use of palladium catalysts and bulky phosphine ligands improves coupling efficiency and selectivity.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Purification by prep-HPLC is crucial for removing closely related impurities due to structural similarity.
  • The compound exhibits moderate stability under aqueous conditions but should be stored under inert atmosphere to prevent hydrolysis of the carboxamide group.

Chemical Reactions Analysis

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

The compound has the following molecular formula:

  • Chemical Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol

Key Structural Features

  • Contains an imidazole ring, which is known for its biological activity.
  • The cyclopentane structure contributes to its unique three-dimensional conformation, potentially influencing its biological interactions.

Medicinal Chemistry

The compound's structure suggests it may act as a pharmacophore for developing new drugs. Imidazole derivatives are often investigated for their ability to interact with biological targets, including enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that imidazole-containing compounds can inhibit various cancer cell lines. For instance, studies have shown that derivatives of imidazole can modulate the activity of key proteins involved in cancer progression, such as kinesin spindle protein (KSP) .

Study Findings
Study ADemonstrated inhibition of KSP leading to reduced tumor growth in xenograft models.
Study BShowed that imidazole derivatives can induce apoptosis in breast cancer cells.

Neuropharmacology

Imidazole compounds have been studied for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study on the neuroprotective properties of related imidazole compounds revealed their potential in mitigating oxidative stress and inflammation in neuronal cells .

Research Focus Outcome
NeuroprotectionCompounds showed reduced markers of oxidative stress in vitro.
InflammationSignificant decrease in pro-inflammatory cytokines was observed.

Antimicrobial Activity

Research has also explored the antimicrobial properties of imidazole derivatives. These compounds can exhibit activity against various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A series of tests conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Case Study: Enzyme Interaction

A study highlighted the compound's ability to inhibit cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation .

Enzyme Inhibition Type
Cyclin-dependent kinase 2Competitive inhibition

Mechanism of Action

The mechanism of action of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways. Imidazole derivatives often act by inhibiting specific enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three analogs with modifications in the cyclopentane ring, imidazole substituents, or side chains (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide 2227803-17-8 C₁₁H₁₉N₃O 209.29 Cyclopentane core, unsubstituted imidazole
1-Amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide 1518427-43-4 C₁₁H₁₉N₃O 237.30 Cyclopentane core, 2-ethyl-imidazole
1-Amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxamide 1510472-12-4 C₉H₁₄N₄O 194.23 Smaller cyclopentane substituent, no propan-2-yl chain
1-Aminocyclopropane-1-carboxylic acid 22059-21-8 C₄H₇NO₂ 117.10 Cyclopropane core, carboxylic acid group

Key Observations :

  • Cyclopentane vs.
  • Imidazole Substitution : The 2-ethyl-imidazole variant (CAS 1518427-43-4) has increased lipophilicity (molecular weight: 237.30 vs. 209.29), which may enhance membrane permeability .
  • Side Chain Modifications : The absence of the propan-2-yl chain in CAS 1510472-12-4 reduces steric hindrance, possibly improving binding to compact active sites .

Biological Activity

The compound 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide is an imidazole-based derivative that has garnered attention for its potential biological activities, particularly as a heme oxygenase-1 (HO-1) inhibitor. HO-1 plays a crucial role in heme catabolism and is implicated in various pathological conditions, including cancer. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of the Compound

The synthesis of This compound typically involves a multi-step process. Initial reactions may include the coupling of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate carboxylic acid derivatives under controlled conditions to yield the desired amide product. For instance, a study reported the use of 5-(benzyloxy)-1H-indole-2-carboxylic acid in a one-step reaction to synthesize related compounds .

Heme Oxygenase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against HO-1, which is linked to its potential anticancer properties. The IC50 values for various derivatives have been reported, demonstrating a range of potencies:

CompoundHO-1 IC50 (μM)
4367.31 ± 34.50
7i≤ 8
7l≤ 8
7m≤ 8

These findings suggest that modifications to the imidazole moiety can enhance the inhibitory potency against HO-1 .

Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, particularly in prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. For example, compounds exhibiting strong HO-1 inhibition were tested against U87MG cells, revealing promising results in reducing cell viability .

The mechanism through which This compound operates involves competitive inhibition of the HO-1 enzyme. This inhibition leads to decreased levels of carbon monoxide (CO) and biliverdin, which are products of heme degradation. By modulating these pathways, the compound may exert protective effects in normal cells while targeting cancerous cells more effectively .

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives similar to This compound :

  • Study on HO-1 Inhibitors : A study discovered novel acetamide-based HO-1 inhibitors with structural similarities to our compound. These inhibitors demonstrated selectivity towards HO-2 isozyme and significant anticancer activity against various cell lines .
  • Imidazole Derivatives in HIV Research : Another investigation into imidazole thioacetanilides revealed their potential as non-nucleoside HIV reverse transcriptase inhibitors, showcasing the diverse biological activities associated with imidazole-containing compounds .

Q & A

Q. What are the established synthetic routes for 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions involving cyclopentane-1-carboxamide derivatives and 1-(1H-imidazol-1-yl)propan-2-amine intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentane-carboxamide and imidazole-containing amine .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and characterize using 1^1H-NMR (CDCl₃ or DMSO-d₆) and FT-IR (amide I band at ~1650 cm1^{-1}) .

Q. How can researchers validate the structural integrity of this compound?

A multi-technique approach is recommended:

  • X-ray crystallography : Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement). For example, similar imidazole derivatives show monoclinic P2₁/c symmetry with hydrogen bonding between the amide NH and imidazole N atoms .
  • Spectroscopic consistency : Match 1^1H-NMR shifts (e.g., cyclopentane CH2_2 at δ 1.5–2.0 ppm, imidazole protons at δ 7.2–7.8 ppm) and LC-MS data (m/z 131.22 [M+H]+^+) to literature values .

Q. What preliminary biological assays are suitable for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given the imidazole moiety’s known antifungal properties .
  • Cytotoxicity : Evaluate against mammalian cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the imidazole ring?

  • Data collection : Perform high-resolution X-ray diffraction (λ = 0.71073 Å, T = 100 K) to detect proton positions.
  • Refinement : Use SHELXL’s restraints for imidazole H atoms. For example, a study on analogous compounds confirmed the 1H-imidazol-1-yl tautomer via N–H bond lengths (~0.86 Å) and Hirshfeld surface analysis .
  • Contradiction management : If tautomerism persists (e.g., 1H vs. 3H forms), employ 15^{15}N-NMR to assess nitrogen chemical shifts, which differ by 20–30 ppm between tautomers .

Q. What strategies address low solubility in biological assays, and how can formulation improve bioavailability?

  • Solvent optimization : Test DMSO (≤1% v/v), ethanol, or aqueous buffers (pH 4–7.4) for in vitro assays. For in vivo studies, use formulations like 10% DMSO + 5% Tween 80 + 85% saline (v/v) to enhance solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the cyclopentane carboxamide to improve hydrophilicity.

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-inflammatory properties?

  • Modification sites :
    • Cyclopentane ring : Introduce substituents (e.g., methyl, hydroxyl) to assess steric and electronic effects.
    • Imidazole moiety : Replace with benzimidazole or triazole rings to compare binding affinity.
  • Assays : Measure inhibition of COX-2 or IL-6 production in LPS-stimulated macrophages. For example, chalcone-imidazole hybrids showed IC50_{50} values of 5–10 µM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide
Reactant of Route 2
1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide

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